DNP-PEG6-Boc
Description
Contextualization of PEGylated Compounds in Contemporary Research
Polyethylene (B3416737) glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide subunits. creativepegworks.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely employed strategy in pharmaceutical and biological research. frontiersin.orgthermofisher.com PEG is non-toxic, non-immunogenic, and highly soluble in water. creativepegworks.comthermofisher.com These properties make it an ideal component for modifying therapeutic proteins, peptides, and small molecules to improve their pharmacokinetic and pharmacodynamic profiles. frontiersin.orgresearchgate.net
In the context of research tools like DNP-PEG6-t-butyl ester, the PEG6 linker serves several key functions:
Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the entire molecule, which is crucial for its application in aqueous biological environments. precisepeg.comjenkemusa.comjenkemusa.com
Spacer Arm: The PEG chain acts as a flexible spacer of a defined length, separating the two terminal functional groups (DNP and the protected carboxylic acid). precisepeg.combiochempeg.com This separation is often critical for allowing each end of the molecule to interact with its respective binding partner without steric hindrance. biochempeg.com
Biocompatibility: PEG is well-tolerated in biological systems, minimizing non-specific interactions and potential toxicity. frontiersin.org
The use of monodisperse PEG linkers, which have a precise and uniform length, is particularly important in applications like Proteolysis Targeting Chimeras (PROTACs), where the distance between the two ends of the linker can significantly impact the efficiency of the resulting molecule. precisepeg.comjenkemusa.combiochempeg.com
Significance of Dinitrophenyl (DNP) Conjugates in Biological Probes
The 2,4-dinitrophenyl (DNP) group is a small organic moiety that functions as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The DNP group itself is not typically found in biological systems, which makes it an excellent and specific tag for a variety of detection and purification applications. synabs.be
The primary significance of the DNP group in biological probes lies in its high-affinity interaction with anti-DNP antibodies. biosyn.comresearchgate.net This specific recognition is exploited in numerous immunological assays, including:
Immunoassays: DNP-labeled molecules can be readily detected and quantified using enzyme-linked immunosorbent assays (ELISA) or Western blotting with anti-DNP antibodies conjugated to enzymes or fluorescent dyes. researchgate.netsigmaaldrich.com
In Situ Hybridization: DNP-labeled nucleic acid probes are used to detect specific DNA or RNA sequences within cells and tissues, offering a sensitive alternative to other labeling systems. biosyn.comtandfonline.com
Affinity Purification: Molecules containing a DNP tag can be isolated from complex mixtures using columns or beads coated with anti-DNP antibodies.
The strong and specific interaction between DNP and its corresponding antibody makes it a reliable tool for creating versatile and sensitive biological probes. biosyn.com
Role of t-Butyl Ester Functionality in Synthetic Strategies
The t-butyl ester is a common protecting group for carboxylic acids in organic synthesis. thieme-connect.comorganic-chemistry.org Protecting groups are temporarily installed on a reactive functional group to prevent it from participating in a chemical reaction while another part of the molecule is being modified. The t-butyl ester is particularly useful due to its unique cleavage conditions.
Key features of the t-butyl ester functionality include:
Stability: It is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve many reducing agents. thieme-connect.com
Selective Deprotection: The t-butyl ester can be selectively removed under acidic conditions, often using trifluoroacetic acid (TFA). organic-chemistry.orgyoutube.com This orthogonality allows for the deprotection of the carboxylic acid without disturbing other acid-sensitive or base-labile protecting groups that may be present in the molecule. researchgate.net
In the context of DNP-PEG6-t-butyl ester, the t-butyl ester protects a terminal carboxylic acid. Once deprotected, this newly revealed carboxylic acid can be coupled to another molecule of interest, such as a ligand for a specific protein, using standard amide bond formation chemistries. This makes the compound a versatile building block for the synthesis of more complex molecules. sigmaaldrich.com
Overview of Research Utility and Applications
DNP-PEG6-t-butyl ester is primarily utilized as a heterobifunctional linker in the construction of larger, more complex molecules for chemical biology research. medchemexpress.com Its structure is particularly well-suited for the synthesis of PROTACs. criver.comnih.gov
PROTACs are bifunctional molecules designed to induce the degradation of specific target proteins within a cell. criver.comnih.gov They typically consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. precisepeg.com
DNP-PEG6-t-butyl ester can serve as a precursor for the linker and one of the ligands in a PROTAC. For instance, the DNP group can be used as a handle for binding to a specific antibody or as a general protein-binding moiety in certain contexts. After deprotection of the t-butyl ester, the resulting carboxylic acid can be conjugated to a ligand for a target protein or an E3 ligase. The PEG6 chain provides the necessary spacing and solubility for the resulting PROTAC to effectively form a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. biochempeg.com
Scope and Objectives of Research on DNP-PEG6-t-butyl Ester
Research involving DNP-PEG6-t-butyl ester and similar linkers is focused on advancing the field of targeted protein degradation and developing novel biological probes. The primary objectives include:
Optimization of Linker Properties: Researchers investigate how the length, composition, and rigidity of the PEG linker influence the efficiency and selectivity of PROTACs and other bifunctional molecules. precisepeg.comsymeres.com
Development of Novel PROTACs: DNP-PEG6-t-butyl ester serves as a versatile building block for the rapid synthesis of libraries of PROTACs targeting various proteins of interest. medchemexpress.comsymeres.com This allows for the screening and identification of potent and selective protein degraders for therapeutic applications.
Creation of Advanced Biological Probes: The unique combination of a DNP hapten and a protected reactive group enables the design of sophisticated probes for studying protein-protein interactions, enzyme activity, and other cellular processes.
The continued study and application of molecules like DNP-PEG6-t-butyl ester are crucial for expanding the toolbox of chemical biologists and advancing the development of new therapeutic strategies.
Chemical Properties of DNP-PEG6-t-butyl Ester
| Property | Value |
| IUPAC Name | tert-butyl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18-hexaoxahenicosan-21-oate |
| Synonyms | DNP-PEG6-Boc |
| Molecular Formula | C25H41N3O12 |
| Molecular Weight | 575.61 g/mol cymitquimica.com |
| Appearance | May vary; often a solid or oil |
| Solubility | Soluble in many organic solvents; PEG chain enhances water solubility |
Structure
2D Structure
Properties
Molecular Formula |
C25H41N3O12 |
|---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H41N3O12/c1-25(2,3)40-24(29)6-8-34-10-12-36-14-16-38-18-19-39-17-15-37-13-11-35-9-7-26-22-5-4-21(27(30)31)20-23(22)28(32)33/h4-5,20,26H,6-19H2,1-3H3 |
InChI Key |
KFMNPFZTMGHWSZ-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DNP-PEG6-t-butyl ester |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of PEGylated Backbones
The foundation of the DNP-PEG6-t-butyl ester molecule is the discrete hexaethylene glycol (PEG6) chain. Unlike polydisperse PEGs, which consist of a mixture of different chain lengths, the synthesis of a monodisperse linker requires a controlled, stepwise approach to guarantee a precise and defined structure. biochempeg.com
The creation of monodisperse PEG linkers, such as the hexaethylene glycol backbone in DNP-PEG6-t-butyl ester, is typically achieved through a stepwise elongation strategy. beilstein-journals.orgnih.gov The Williamson ether synthesis is a cornerstone method for this process, involving the reaction of an alcohol with an alkyl halide under basic conditions to form an ether linkage. researchgate.netmasterorganicchemistry.com
This process often starts with smaller, readily available ethylene (B1197577) glycol units. For instance, a mono-protected diethylene glycol can be reacted with a tosylated diethylene glycol. The protecting group, often an acid-labile group like dimethoxytrityl (DMTr), is then removed, and the process is repeated to extend the chain. nih.govd-nb.info By carefully controlling the number of coupling cycles, a PEG chain of a precise, defined length can be constructed.
An alternative approach involves the coupling of larger PEG fragments. For example, the synthesis of a nonaethylene glycol has been achieved by coupling hexaethylene glycol with a tosylate of triethylene glycol. google.com This fragment condensation strategy can accelerate the synthesis of longer, monodisperse PEG chains. The key to these methods is the use of orthogonal protecting groups at each end of the PEG building blocks to direct the coupling reactions specifically.
Table 1: Key Reactions in Defined-Length PEG Synthesis
| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|---|
| Williamson Ether Synthesis | PEG-Alcohol | PEG-Tosylatea | Base (e.g., Potassium t-butoxide) in THF | Longer PEG chain |
a Tosylate (OTs) is a common leaving group used to activate an alcohol for nucleophilic substitution.
Once the desired PEG6 backbone with a terminal hydroxyl group (HO-PEG6-OH) is synthesized, a t-butyl ester is introduced to protect one end of the linker. vectorlabs.comaxispharm.com The t-butyl ester is a robust protecting group that is stable under a wide range of conditions, particularly basic and nucleophilic environments, but can be readily removed under acidic conditions. acsgcipr.org
A common method for this transformation is the alkylation of the terminal hydroxyl group of the PEG linker with an appropriate reagent, such as t-butyl bromoacetate, in the presence of a base. medkoo.com The base, for example, sodium hydride (NaH) or potassium t-butoxide, deprotonates the terminal hydroxyl group to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the t-butyl bromoacetate, displacing the bromide and forming the ether linkage. This results in a heterobifunctional PEG linker, specifically Hydroxy-PEG6-t-butyl ester. biosynth.com
Table 2: Example Reagents for t-Butyl Ester Incorporation
| Reagent | Role | Solvent | Base |
|---|---|---|---|
| Hexaethylene Glycol | PEG Backbone | Tetrahydrofuran (THF) | Sodium Hydride (NaH) |
Functionalization with Dinitrophenyl (DNP) Moiety
With the PEG6-t-butyl ester backbone established, the next stage is the introduction of the 2,4-dinitrophenyl (DNP) group at the free hydroxyl terminus. This functionalization provides the molecule with its hapten characteristic. precisepeg.com
The regioselective introduction of the DNP group onto the free terminal hydroxyl of the Hydroxy-PEG6-t-butyl ester is critical. A common strategy involves converting the terminal hydroxyl group into a more reactive functional group, such as an amine. This can be achieved through a two-step process: activation of the hydroxyl group (e.g., by converting it to a tosylate or mesylate) followed by nucleophilic substitution with an amine source like sodium azide (B81097) and subsequent reduction to the primary amine, yielding Amino-PEG6-t-butyl ester.
This amino-functionalized PEG linker can then be reacted with a DNP-donating reagent. A widely used reagent for this purpose is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. The reaction is a nucleophilic aromatic substitution where the terminal amino group of the PEG linker attacks the electron-deficient carbon atom of the benzene (B151609) ring that bears the fluorine atom. The fluorine atom is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing nature of the two nitro groups. This reaction proceeds under mild basic conditions to yield the final product, DNP-PEG6-t-butyl ester.
Deprotection Chemistry of t-Butyl Esters
The final chemical transformation considered here is the removal of the t-butyl ester protecting group. This step is not part of the synthesis of DNP-PEG6-t-butyl ester itself but is a critical reaction for its subsequent use, unmasking the terminal carboxylic acid for conjugation to other molecules. broadpharm.com
The deprotection of t-butyl esters is most commonly and efficiently achieved through acid-mediated cleavage. acsgcipr.org Strong acids, such as trifluoroacetic acid (TFA), are frequently employed for this purpose, often in a solvent like dichloromethane (B109758) (DCM). researchgate.netbio-protocol.org
The mechanism involves the protonation of the ester's carbonyl oxygen by the acid. This is followed by the cleavage of the carbon-oxygen bond to release the carboxylic acid and a relatively stable tertiary carbocation, the t-butyl cation. nih.govechemi.com The t-butyl cation is then typically neutralized. In the presence of TFA, it can be deprotonated to form isobutylene (B52900) gas or react with the trifluoroacetate (B77799) anion to form t-butyl trifluoroacetate. echemi.comstackexchange.com
The reaction is generally clean and proceeds rapidly at room temperature. researchgate.net To prevent potential side reactions caused by the highly reactive t-butyl cation, "scavengers" such as water, triethylsilane, or thiophenol can be added to the reaction mixture to trap the cation as it forms. nih.gov
Table 3: Common Conditions for t-Butyl Ester Deprotection
| Acid Reagent | Solvent | Common Concentration | Typical Reaction Time |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | 1-3 hours |
| Trifluoroacetic Acid (TFA) | Neat (no solvent) | 95-100% | < 1 hour |
Derivatization Post-Synthesis
The synthetic utility of DNP-PEG6-t-butyl ester is fully realized upon the deprotection of the t-butyl ester, which unmasks a terminal carboxylic acid. This functional group serves as a versatile handle for a wide array of subsequent chemical modifications.
The hydrolysis or cleavage of the t-butyl ester in DNP-PEG6-t-butyl ester directly yields the corresponding carboxylic acid, DNP-PEG6-COOH. thieme.destudy.com This transformation is fundamental, as it converts a relatively inert ester into a highly versatile reactive handle. The reaction proceeds via cleavage of the ester's alkyl-oxygen bond, releasing isobutylene as a volatile byproduct and generating the free carboxylic acid upon workup.
The resulting carboxylic acid is a critical intermediate for further functionalization. It can be readily activated and coupled with a variety of nucleophiles, most commonly primary amines, to form stable amide bonds. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS), are employed to facilitate this transformation. This allows for the covalent attachment of the DNP-PEG6 moiety to proteins, peptides, antibodies, or other biomolecules containing accessible amine groups.
Furthermore, the carboxylic acid can be converted into other reactive functional groups. For example, reaction with thionyl chloride (SOCl₂) can convert the carboxylic acid into a highly reactive acid chloride, although this method is often too harsh for complex molecules. organic-chemistry.org Alternatively, the carboxylic acid can be transformed into an active ester, such as an NHS ester, which provides a more stable but still highly reactive intermediate for subsequent conjugation reactions. This two-step process—deprotection followed by activation/coupling—is a cornerstone of bioconjugation chemistry and highlights the importance of the t-butyl ester to carboxylic acid conversion.
Structural Functional Relationships and Molecular Design Principles
Influence of the Polyethylene (B3416737) Glycol (PEG) Chain on Bioconjugation Performance
The polyethylene glycol (PEG) chain is a crucial component of DNP-PEG6-t-butyl ester, significantly influencing its behavior in biological systems. The process of attaching PEG chains to molecules, known as PEGylation, is a widely utilized strategy in drug delivery and bioconjugation to enhance the therapeutic efficacy of various agents. nih.gov
Modulation of Solubility and Hydrophilicity for Biological Applications
The hydrophilic nature of the PEG chain in DNP-PEG6-t-butyl ester is attributed to its repeating ethylene (B1197577) glycol units, which can form hydrogen bonds with water molecules. This "water cloud" surrounding the PEGylated molecule effectively increases its hydrodynamic size and masks it from the host's immune system, a process that can reduce immunogenicity and antigenicity. wikipedia.orgnih.gov By enhancing aqueous solubility, the PEG6 chain facilitates the use of DNP-PEG6-t-butyl ester in various biological assays and applications where solubility in aqueous buffers is a prerequisite. thermofisher.comaxispharm.com
Key Properties Conferred by the PEG Chain:
| Property | Description | Reference |
| Increased Solubility | The hydrophilic PEG chain enhances the solubility of the entire molecule in aqueous solutions. | thermofisher.comaxispharm.com |
| Reduced Aggregation | By preventing intermolecular interactions, PEGylation can reduce the aggregation of the conjugated molecule. | thermofisher.com |
| Non-immunogenic | PEG is generally considered to be non-toxic and non-immunogenic. | thermofisher.com |
Impact on Molecular Flexibility and Steric Hindrance in Ligand-Target Interactions
The PEG6 chain in DNP-PEG6-t-butyl ester also impacts its molecular flexibility and can have a dual role in steric hindrance concerning ligand-target interactions. PEG chains are known for their high flexibility, which can be advantageous in bioconjugation by providing a spacer arm that allows for better interaction between a conjugated ligand and its target receptor without significant steric hindrance. thermofisher.com
Role of the Dinitrophenyl (DNP) Tag in Molecular Recognition and Detection
The dinitrophenyl (DNP) group is a well-established and widely used hapten in the fields of molecular biology and immunoassays. nih.gov A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.
DNP as a Hapten for Immunochemical Detection
The DNP group in DNP-PEG6-t-butyl ester serves as a highly effective hapten for immunochemical detection. synabs.be Due to its high immunogenicity, DNP can stimulate a strong immune response when conjugated to a carrier molecule, leading to the production of high-affinity anti-DNP antibodies. biosyn.comgenelink.com This property makes DNP a valuable tool for a variety of immunodetection methods.
DNP-labeled molecules can be readily detected using anti-DNP antibodies, which can be conjugated to enzymes or fluorescent dyes for signal generation. biosyn.com This system offers an alternative to other common tagging systems like biotin-streptavidin. synabs.be The high affinity of anti-DNP antibodies for the DNP hapten allows for sensitive and specific detection in techniques such as ELISA, Western blotting, and immunohistochemistry. synabs.be
DNP in Affinity-Based Research Methodologies
The DNP tag is also instrumental in various affinity-based research methodologies. DNP-labeled probes, such as oligonucleotides, are frequently used in hybridization assays like in situ hybridization, Northern blotting, and Southern blotting. biosyn.comgenelink.com Following hybridization to the target sequence, the DNP-labeled probe can be detected using anti-DNP antibodies. biosyn.com This approach can offer reduced background signal compared to other detection systems. biosyn.com
The strong and specific interaction between DNP and anti-DNP antibodies is leveraged in affinity purification techniques. A molecule of interest can be labeled with DNP, and then captured from a complex mixture using an anti-DNP antibody immobilized on a solid support. This allows for the specific isolation and enrichment of the DNP-labeled molecule and its binding partners.
Functional Significance of the t-Butyl Ester Group
The t-butyl ester group in DNP-PEG6-t-butyl ester serves a critical function as a protecting group for a carboxylic acid. In the context of organic synthesis, particularly in peptide synthesis, protecting groups are temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. creative-peptides.comlibretexts.org
The t-butyl ester is a commonly used protecting group for the side-chain carboxyl groups of amino acids like aspartic acid and glutamic acid. peptide.comiris-biotech.de It is stable under a variety of reaction conditions, including the basic conditions often used for the removal of other protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl). creative-peptides.compeptide.com This orthogonality allows for selective deprotection strategies in complex synthetic schemes.
The t-butyl ester group can be removed (deprotected) under acidic conditions, typically using trifluoroacetic acid (TFA). iris-biotech.deorganic-chemistry.org This cleavage results in the regeneration of the carboxylic acid and the formation of isobutylene (B52900) and carbon dioxide. The bulky nature of the tert-butyl group also provides steric hindrance, which can influence the reactivity of the molecule. researchgate.netnih.govchemrxiv.org
Characteristics of the t-Butyl Ester Protecting Group:
| Feature | Description | Reference |
| Stability | Stable to basic conditions and some nucleophiles. | creative-peptides.compeptide.com |
| Cleavage | Removed under acidic conditions (e.g., with TFA). | iris-biotech.deorganic-chemistry.org |
| Application | Commonly used to protect carboxylic acids in peptide synthesis. | peptide.comiris-biotech.de |
Protection of Carboxylic Acid Functionality During Synthesis
In complex chemical syntheses, it is often necessary to prevent a reactive functional group from participating in a reaction while another part of the molecule is being modified. This is achieved by using a "protecting group," a temporary modification that renders the functional group inert under specific conditions. axispharm.com
The t-butyl ester in DNP-PEG6-t-butyl ester serves as a robust protecting group for the terminal carboxylic acid. organic-chemistry.org Carboxylic acids are acidic and can interfere with base-catalyzed reactions. Their carboxylate form can also act as a nucleophile in unwanted side reactions. By converting the carboxylic acid to a t-butyl ester, its acidic proton is removed, and the carbonyl group is sterically hindered, preventing it from reacting during preceding synthetic steps, such as modifications to the DNP group or attachment of other moieties. rsc.org The t-butyl group is valued for its stability across a wide range of chemical conditions, yet it can be removed cleanly when desired. organic-chemistry.orgresearchgate.net
| Feature | Description | Rationale in Molecular Design |
| Protecting Group | tert-Butyl (t-Butyl) ester | Masks the reactivity of the terminal carboxylic acid. |
| Stability | Stable to a wide range of nucleophilic and basic conditions. | Allows for chemical modifications on other parts of the molecule without affecting the protected acid. |
| Deprotection Method | Cleaved under specific acidic conditions (e.g., Trifluoroacetic acid). | Enables the selective unmasking of the carboxylic acid at the desired stage of the synthesis. |
Facilitation of Subsequent Conjugation Reactions Post-Deprotection
The strategic value of the t-butyl ester protecting group is fully realized in its removal, a process known as deprotection. This step is intentionally performed to reveal the reactive carboxylic acid at the precise moment it is needed for conjugation.
Deprotection: The t-butyl ester is typically cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). rsc.org This process is highly efficient and results in the formation of the free carboxylic acid (DNP-PEG6-acid) and volatile byproducts, simplifying purification. Alternative methods for deprotection include the use of other acids or thermal conditions. nih.gov
Activation and Conjugation: Once deprotected, the newly available carboxylic acid is ready for conjugation. However, direct reaction of a carboxylic acid with an amine to form a stable amide bond is generally slow and requires harsh conditions. To facilitate this reaction under mild, biologically compatible conditions, the carboxylic acid is first "activated." A prevalent method for this activation is the use of carbodiimide (B86325) chemistry, most commonly involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). nih.govbroadpharm.comthermofisher.com
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is susceptible to hydrolysis but can be stabilized by reacting with NHS to form a more stable, yet still highly amine-reactive, NHS ester. biotium.comresearchgate.net This DNP-PEG6-NHS ester can then be efficiently reacted with a primary amine-containing biomolecule, such as the side chain of a lysine (B10760008) residue on a protein or antibody, to form a stable covalent amide bond. nih.govbiotium.com The entire sequence ensures that the conjugation reaction is controlled, efficient, and occurs at the desired molecular location. mdpi.com
| Step | Process | Common Reagents | Resulting Functional Group | Purpose |
| 1. Deprotection | Cleavage of the ester bond to unmask the carboxylic acid. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM). | Carboxylic Acid (-COOH). | Exposes the reactive group for the next step. |
| 2. Activation | Conversion of the carboxylic acid to a more reactive form. | EDC and NHS. | NHS Ester. | Creates a stable, amine-reactive intermediate for efficient conjugation. |
| 3. Conjugation | Reaction of the activated linker with a target biomolecule. | Biomolecule with primary amine (e.g., Protein-NH2). | Amide Bond (-CONH-). | Forms a stable, covalent link between the DNP-PEG6 moiety and the target. |
Applications in Preclinical Research and Chemical Biology
Development of Bioconjugation Reagents and Linkers
DNP-PEG6-t-butyl ester is fundamentally a heterobifunctional linker, a class of molecules designed to connect two different chemical or biological entities. biochempeg.comvectorlabs.com Its structure is purpose-built for multi-step bioconjugation strategies, where precise control over reactivity and spacing is paramount.
The design of DNP-PEG6-t-butyl ester exemplifies the core principles of a heterobifunctional linker. It possesses two distinct functional ends separated by a spacer, each serving a specific purpose.
The DNP Group: The 2,4-dinitrophenyl group acts as a stable and highly immunogenic hapten. axispharm.comprecisepeg.com This allows it to be recognized with high affinity by anti-DNP antibodies, making it an excellent tool for affinity tagging and detection in applications where biotin-streptavidin systems are not desired. precisepeg.com This end of the molecule provides a specific recognition handle for immunoassays, probe development, and affinity purification. axispharm.comaxispharm.com
The t-butyl ester Group: On the opposite end, the t-butyl ester serves as a protecting group for a carboxylic acid. This ester is stable under many reaction conditions but can be selectively removed (deprotected) under acidic conditions to reveal a reactive carboxyl group. This carboxyl group can then be activated to form a stable amide bond with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. axispharm.comaxispharm.com
The PEG6 Spacer: The hexaethylene glycol (PEG6) chain is a hydrophilic spacer that connects the DNP and ester groups. This PEG linker confers several advantageous properties to the molecule and its subsequent conjugates, including increased water solubility, reduced steric hindrance, and enhanced biocompatibility. axispharm.combiochempeg.com
This combination of a specific recognition tag (DNP) and a protected, selectively reactive functional group (t-butyl ester) makes the compound a valuable reagent for constructing complex molecular architectures.
| Component | Function | Key Characteristics |
|---|---|---|
| DNP (2,4-Dinitrophenyl) | Hapten / Affinity Tag | Recognized by anti-DNP antibodies; stable; immunogenic. axispharm.comprecisepeg.com |
| PEG6 (Hexaethylene Glycol) | Hydrophilic Spacer | Increases solubility; reduces steric hindrance; flexible. axispharm.combiochempeg.com |
| t-butyl ester | Protected Carboxylic Acid | Stable protecting group; deprotected under acidic conditions to allow amide bond formation. nih.gov |
While DNP-PEG6-t-butyl ester does not natively contain a "click chemistry" handle, it serves as an excellent precursor for reagents used in such frameworks. broadpharm.com Click chemistry refers to a class of reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC), that are rapid, specific, and high-yielding. broadpharm.combiochempeg.com
The integration of DNP-PEG6-t-butyl ester into a click chemistry workflow typically involves a two-step process:
Deprotection: The t-butyl ester is chemically removed to expose the terminal carboxylic acid.
Functionalization: The newly freed carboxylic acid is then reacted with a small molecule containing both an amine and a click-reactive handle (e.g., an azide (B81097) or an alkyne). This amide bond formation results in a new DNP-PEG6-linker that is now functionalized for click chemistry.
This strategy is exemplified in the synthesis of more complex molecules like PROTACs, where a warhead containing a t-butyl ester is deprotected and then conjugated to an azide-containing molecule, preparing it for a final click reaction step. nih.gov This adaptability makes DNP-PEG6-t-butyl ester a foundational building block for creating more complex, custom reagents for specific bioconjugation needs.
Role in Targeted Protein Degradation Research
Targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at its forefront. These molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. biochempeg.comnih.gov
PEG linkers are the most common type used in PROTAC design, with over half of reported PROTACs incorporating them. biochempeg.com DNP-PEG6-t-butyl ester serves as a versatile building block for constructing these linkers. After deprotection of the t-butyl ester, the resulting carboxylic acid can be coupled to either the warhead or the E3 ligase ligand. The DNP group would typically be replaced by or further modified to create the other binding moiety. The PEG6 portion of the linker provides critical benefits:
Solubility: It enhances the aqueous solubility of the often hydrophobic PROTAC molecule. biochempeg.com
Length and Flexibility: The length of the PEG chain is a key parameter that must be optimized to achieve potent degradation; the six ethylene (B1197577) glycol units provide a defined length that can be systematically varied. nih.gov
Cell Permeability: The physicochemical properties of the PEG linker can influence how effectively the PROTAC crosses the cell membrane to reach its intracellular targets. biochempeg.com
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation. Understanding its complex mechanisms requires sophisticated chemical probes to monitor the activity of its various components. researchgate.net While DNP-PEG6-t-butyl ester is not a direct probe itself, its constituent parts, particularly the DNP group, are used in the design of such tools.
The DNP moiety is utilized in certain probes designed to study proteasome activity. For instance, some fluorogenic peptide substrates incorporate a DNP group to act as a quencher. ubiqbio.com In these probes, a fluorophore is held in close proximity to the DNP group, quenching its signal. When the peptide is cleaved by an active proteasome, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that corresponds to enzyme activity.
Furthermore, the DNP group's function as a high-affinity hapten tag can be exploited to create probes for isolating or detecting ubiquitinated proteins or protein complexes involved in the UPS pathway. precisepeg.com A researcher could synthesize a probe where the DNP-PEG6 linker is attached to a molecule that interacts with a component of the UPS. The DNP tag would then allow for the capture and analysis of the bound proteins using anti-DNP antibodies.
Application in Antibody-Drug Conjugate (ADC) Development
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.govnih.gov An ADC consists of three components: an antibody that targets a specific antigen on cancer cells, a highly potent cytotoxic payload, and a chemical linker that attaches the payload to the antibody. nih.gov
The linker is a critical component, as its stability in circulation and its ability to release the payload at the target site are key to the ADC's efficacy and safety. zymeworks.com While there are no approved ADCs that specifically use DNP-PEG6-t-butyl ester, its properties make it a highly suitable candidate for novel ADC designs, particularly in preclinical and developmental contexts.
In a potential ADC application, the DNP-PEG6-t-butyl ester would be used to link the cytotoxic payload to the targeting antibody. After deprotection of the ester, the resulting carboxylic acid would be conjugated to the payload molecule. The DNP end of the linker could then be utilized in one of two ways:
Hapten-Based Targeting: Instead of conjugating the linker to a tumor-targeting antibody, it could be used with an ADC system where the antibody is an anti-DNP antibody. This two-step targeting approach involves administering the DNP-linked drug first, allowing it to localize, followed by the administration of the anti-DNP antibody to clear it from circulation and potentially mediate immune effector functions at the target site.
Research and Development Tool: In a more conventional ADC, the DNP group could serve as a versatile handle for research purposes. For example, it could act as a well-defined chemical attachment point or as an affinity tag to study ADC trafficking and metabolism without interfering with the primary antibody-antigen interaction. The PEG6 spacer would provide the necessary solubility and spacing between the antibody and the drug, which is crucial for optimizing ADC performance. axispharm.comaxispharm.com
| Application Area | Role of DNP-PEG6-t-butyl ester | Key Features Utilized |
|---|---|---|
| Heterobifunctional Linkers | Connects two different molecules (e.g., protein and a reporter). | DNP (hapten) + t-butyl ester (protected reactive group). axispharm.com |
| Click Chemistry | Precursor to a linker with an azide or alkyne group. | Deprotectable t-butyl ester allows for addition of a click handle. nih.gov |
| PROTACs | Building block for the linker connecting warhead and E3 ligase ligand. | PEG6 spacer provides optimal length and solubility. biochempeg.comnih.gov |
| UPS Probes | Component of probes for studying enzyme activity or for affinity capture. | DNP as a quencher or affinity tag. precisepeg.comubiqbio.com |
| ADCs | Linker to connect an antibody and a cytotoxic drug. | PEG6 spacer for solubility; DNP as a potential targeting hapten. axispharm.comaxispharm.com |
Enhancing Hydrophilicity and Drug Loading Capacity of ADCs
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. A significant challenge in ADC development is the often hydrophobic nature of the cytotoxic payload, which can lead to aggregation and poor pharmacokinetic properties. Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, are a key strategy to mitigate these issues. adcreview.com
Table 1: Impact of PEG Linkers on ADC Properties
| Property | Without PEG Linker | With PEG Linker (e.g., PEG6) |
|---|---|---|
| Solubility | Often low, especially with hydrophobic payloads | Increased |
| Aggregation | High propensity, particularly at high DARs | Reduced |
| Drug-to-Antibody Ratio (DAR) | Limited by hydrophobicity (typically 3-4) | Higher DARs achievable (e.g., 8) |
| Pharmacokinetics | Potential for rapid clearance | Improved circulation half-life |
This table presents generalized data based on the known effects of PEGylation on ADCs.
Strategies for Antibody-Linker Conjugation
The conjugation of a linker-payload to an antibody is a critical step in the synthesis of an ADC. DNP-PEG6-t-butyl ester can be incorporated into conjugation strategies through several established methods, primarily targeting surface-accessible amino acid residues on the antibody.
One common strategy involves the modification of the DNP-PEG6-t-butyl ester to introduce a reactive group that can form a stable covalent bond with the antibody. For instance, the t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be activated to an N-hydroxysuccinimide (NHS) ester. biotium.com This NHS ester is highly reactive towards the primary amines of lysine residues on the antibody surface, forming a stable amide bond.
Alternatively, the DNP-PEG6-t-butyl ester could be functionalized with a maleimide (B117702) group. This allows for site-specific conjugation to cysteine residues, which can be introduced into the antibody sequence through genetic engineering or generated by the reduction of interchain disulfide bonds.
Table 2: Common Antibody-Linker Conjugation Chemistries
| Reactive Group on Linker | Target Residue on Antibody | Resulting Bond | Key Features |
|---|---|---|---|
| NHS-ester | Lysine | Amide | Targets abundant surface-exposed residues. |
| Maleimide | Cysteine | Thioether | Allows for more site-specific conjugation. |
| Aldehyde/Ketone | Engineered Aldehyde/Ketone | Oxime/Hydrazone | Enables bioorthogonal conjugation. |
This table outlines general strategies applicable to functionalized PEG linkers.
Use in Molecular Probes and Affinity Tools
The dinitrophenyl (DNP) moiety of DNP-PEG6-t-butyl ester is a well-established hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. precisepeg.com This property makes it an excellent tool for the development of molecular probes and for affinity-based applications.
Development of Chemical Probes for Target Identification
DNP-PEG6-t-butyl ester can be utilized in the generation of chemical probes for the identification and characterization of protein targets. The DNP group can serve as a versatile tag that can be recognized by anti-DNP antibodies. precisepeg.com For example, a bioactive molecule could be conjugated to the PEG linker of DNP-PEG6-t-butyl ester. This probe can then be introduced to a biological system, and any proteins that interact with the bioactive molecule can be subsequently identified and isolated using anti-DNP antibodies for downstream analysis, such as mass spectrometry.
Application in Affinity Purification and Immunoassays
The high affinity and specificity of the interaction between DNP and anti-DNP antibodies make DNP-PEG6-t-butyl ester a valuable reagent for affinity purification. nih.gov A protein of interest can be tagged with the DNP group using this linker. The tagged protein can then be selectively captured from a complex mixture, such as a cell lysate, using an anti-DNP antibody immobilized on a solid support. neb.com This allows for the efficient purification of the target protein.
In the context of immunoassays, the DNP group can be used as a detection tag. axispharm.com For example, in an enzyme-linked immunosorbent assay (ELISA), a DNP-tagged detection antibody can be used, with the signal being generated by an enzyme-conjugated anti-DNP antibody. The PEG6 linker in DNP-PEG6-t-butyl ester can be beneficial in these applications by increasing the solubility of the tagged molecule and providing spatial separation between the DNP tag and the biomolecule, which can improve accessibility for antibody binding. precisepeg.com
Contributions to Drug Delivery System Research (excluding clinical data)
Beyond its role in ADCs, DNP-PEG6-t-butyl ester and similar PEGylated compounds contribute to the broader field of drug delivery system research by offering a means to improve the physicochemical properties of therapeutic molecules.
Modifications for Improved Solubility and Stability of Drug Molecules
The inherent properties of the PEG6 chain and the t-butyl ester group in DNP-PEG6-t-butyl ester can be leveraged to enhance the solubility and stability of poorly soluble drug candidates. The hydrophilic PEG linker can significantly increase the aqueous solubility of hydrophobic molecules. broadpharm.com
The t-butyl ester group provides a protected form of a carboxylic acid. vectorlabs.com This can be advantageous in drug delivery as it can mask a potentially reactive or charged group, which may improve the molecule's stability and ability to cross cell membranes. The ester can be designed to be cleaved under specific conditions, such as the acidic environment of a tumor or within a lysosome, to release the active drug. vectorlabs.com Research has shown that PEGylation can protect ester linkages from hydrolysis by esterases, potentially improving the stability of prodrugs in circulation. nih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| DNP-PEG6-t-butyl ester |
Design of Stimuli-Responsive Systems
For instance, DNP-PEG6-t-butyl ester could be incorporated into larger self-assembled structures like micelles or nanoparticles. The hydrophobic nature of the t-butyl ester could contribute to the stability of the core of such a particle. Upon encountering an acidic environment, the cleavage of the t-butyl group would lead to the formation of a hydrophilic carboxylate, potentially destabilizing the nanoparticle and triggering the release of an encapsulated therapeutic agent.
While direct research specifically utilizing DNP-PEG6-t-butyl ester in stimuli-responsive systems is not extensively documented in publicly available literature, the principle of using pH-sensitive linkers is a well-established strategy in drug delivery research. wikipedia.orgnih.govmdpi.comnih.govnih.govresearchgate.netnih.gov A related compound, DNP-PEG-acid, has been noted for its potential in pH-responsive drug release, where the carboxylic acid group can be utilized for conjugation and respond to pH changes. axispharm.com
A hypothetical research application could involve the development of a targeted drug delivery system. The DNP group would serve as a targeting ligand, binding to anti-DNP antibodies that have been pre-targeted to a specific cell type or tissue. The PEG linker would ensure biocompatibility and solubility. The t-butyl ester would keep a therapeutic cargo, conjugated through the eventual carboxylic acid, in an inactive or retained state. Upon internalization into the acidic environment of an endosome, the t-butyl ester would be cleaved, releasing the active drug.
Advanced Methodologies for Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS for synthesized compounds)
Spectroscopic methods are indispensable for the detailed structural confirmation of synthesized "DNP-PEG6-t-butyl ester". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. For "DNP-PEG6-t-butyl ester", both ¹H NMR and ¹³C NMR are utilized to verify the presence and connectivity of its distinct chemical moieties: the dinitrophenyl (DNP) group, the polyethylene (B3416737) glycol (PEG) spacer, and the t-butyl ester protecting group.
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for each part of the molecule. The aromatic protons of the DNP group are expected to appear in the downfield region (typically δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the nitro groups. The numerous ethylene (B1197577) glycol repeating units of the PEG6 chain will produce a prominent signal, usually a complex multiplet or a singlet, in the range of δ 3.5-3.7 ppm. The nine equivalent protons of the t-butyl group will give rise to a sharp singlet at approximately δ 1.4-1.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The aromatic carbons of the DNP ring will resonate at δ 120-150 ppm. The carbons of the PEG chain will show a characteristic peak around δ 70 ppm. The quaternary carbon and the methyl carbons of the t-butyl ester group will appear at approximately δ 80-82 ppm and δ 28 ppm, respectively. The carbonyl carbon of the ester will be observed further downfield.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| DNP Aromatic Protons | 8.0 - 9.0 | 120 - 150 |
| PEG Methylene Protons (-CH₂CH₂O-) | 3.5 - 3.7 | ~70 |
| t-Butyl Protons (-C(CH₃)₃) | 1.4 - 1.5 | ~28 (CH₃), ~81 (quaternary C) |
| Ester Carbonyl Carbon | - | ~170 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For "DNP-PEG6-t-butyl ester", high-resolution mass spectrometry (HRMS) can be used to confirm its exact molecular weight, providing strong evidence of its successful synthesis. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further elucidate the structure by showing the characteristic loss of fragments corresponding to the DNP, PEG, and t-butyl ester moieties. A common observation in the mass spectra of PEGylated compounds is a series of peaks separated by 44 Da, corresponding to the mass of a single ethylene glycol unit.
| Ion | Expected m/z | Description |
| [M+H]⁺ | Calculated Exact Mass + 1.0078 | Protonated molecular ion |
| [M+Na]⁺ | Calculated Exact Mass + 22.9898 | Sodiated molecular ion |
| Fragment Ions | Variable | Resulting from the cleavage of the DNP group, t-butyl group, or along the PEG chain |
Chromatographic Methods for Purity Assessment in Research Batches (e.g., HPLC, UPLC)
Chromatographic techniques are essential for assessing the purity of synthesized "DNP-PEG6-t-butyl ester" in research batches. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods for this purpose.
These techniques separate the target compound from any impurities, starting materials, or byproducts based on their differential interactions with a stationary phase and a mobile phase. For a moderately polar molecule like "DNP-PEG6-t-butyl ester", reversed-phase HPLC (RP-HPLC) is a suitable method.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile, with additives such as trifluoroacetic acid (TFA). The purity of the sample is determined by integrating the area of the peak corresponding to "DNP-PEG6-t-butyl ester" and comparing it to the total area of all peaks in the chromatogram. A high purity level (typically >95%) is desirable for its use in sensitive applications like bioconjugation.
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient of Mobile Phase B |
| Detection | UV-Vis at wavelengths relevant for the DNP group (e.g., 280 nm, 360 nm) |
| Expected Purity | >95% |
Quantitative Analysis of Conjugation Efficiency (e.g., Drug-to-Antibody Ratio in ADCs)
When "DNP-PEG6-t-butyl ester" is used as a linker to conjugate a drug to an antibody, it is crucial to determine the efficiency of this conjugation. This is often expressed as the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.
Several analytical techniques can be used to determine the DAR of an ADC.
UV-Vis Spectroscopy
A straightforward method for estimating the average DAR is UV-Vis spectroscopy. This technique relies on the distinct absorbance properties of the antibody and the conjugated molecule (which includes the DNP chromophore). By measuring the absorbance of the ADC at two different wavelengths—one where the antibody primarily absorbs (typically 280 nm) and another where the DNP-linker-drug conjugate has a strong absorbance—the concentrations of the antibody and the conjugated drug can be determined using the Beer-Lambert law. The ratio of these concentrations gives the average DAR.
Hydrophobic Interaction Chromatography (HIC)
HIC is a chromatographic technique that separates molecules based on their hydrophobicity. The conjugation of a drug-linker to an antibody increases its hydrophobicity. Therefore, HIC can separate antibody species with different numbers of conjugated drugs (DAR 0, 1, 2, 3, etc.). The relative peak areas of these species can be used to calculate the average DAR and to assess the distribution of drug loading.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for accurately determining the DAR. By analyzing the intact or deglycosylated ADC, the mass of the antibody with different numbers of conjugated drug-linkers can be measured. The deconvoluted mass spectrum will show a distribution of peaks, each corresponding to a specific DAR value. The weighted average of these peaks provides a precise average DAR.
| DAR Species | Relative Abundance (%) | Contribution to Average DAR |
| DAR 0 (Unconjugated Ab) | 5 | 0.00 |
| DAR 2 | 20 | 0.40 |
| DAR 4 | 50 | 2.00 |
| DAR 6 | 20 | 1.20 |
| DAR 8 | 5 | 0.40 |
| Average DAR | 100 | 4.00 |
Future Research Directions and Translational Perspectives Preclinical
Exploration of Novel Synthetic Routes for DNP-PEG6-t-butyl Ester Analogues
Future research will likely focus on the development of more efficient and modular synthetic strategies for DNP-PEG6-t-butyl ester analogues. Current multistep synthetic approaches can be streamlined through the implementation of convergent synthesis, where the dinitrophenyl (DNP) headgroup, the polyethylene (B3416737) glycol (PEG) linker, and the t-butyl ester tail are synthesized or modified separately before their final assembly. This approach would facilitate the rapid generation of a diverse library of analogues with varied properties.
Furthermore, the exploration of solid-phase synthesis could offer significant advantages in terms of purification and automation. By anchoring a precursor to a solid support, reagents and byproducts can be easily washed away, simplifying the isolation of the desired product. The application of flow chemistry is another promising direction, potentially enabling a more controlled, scalable, and reproducible synthesis of these analogues. Investigating enzymatic or biocatalytic methods for specific transformations could also lead to more environmentally friendly and stereoselective synthetic routes.
Rational Design of DNP-PEG6-t-butyl Ester Variants for Enhanced Research Specificity
The rational design of variants of DNP-PEG6-t-butyl ester is paramount for improving its specificity and utility as a research tool. nih.govnih.gov Modifications to the DNP moiety could involve the introduction of different substituents on the aromatic ring to modulate its electronic properties and, consequently, its binding affinity and selectivity for target proteins. The systematic variation of these substituents would allow for the fine-tuning of the molecule's recognition properties.
Expansion of DNP-PEG6-t-butyl Ester Applications in Emerging Chemical Biology Techniques
The unique structure of DNP-PEG6-t-butyl ester makes it a candidate for application in a variety of emerging chemical biology techniques. One potential area is in the development of novel probes for proximity-labeling studies, such as BioID (proximity-dependent biotin (B1667282) identification) or APEX (ascorbate peroxidase). By conjugating a catalytic enzyme to a DNP-PEG6-t-butyl ester analogue, researchers could identify proteins that are in close proximity to the DNP-binding proteins in a cellular context.
Another exciting avenue is the design of proteolysis-targeting chimeras (PROTACs). A DNP-based PROTAC could be engineered to recruit an E3 ubiquitin ligase to a specific DNP-binding protein, leading to its ubiquitination and subsequent degradation by the proteasome. This would provide a powerful chemical tool for the targeted degradation of proteins of interest. Furthermore, the development of DNP-PEG6-t-butyl ester-based fluorescent probes could enable new imaging applications for visualizing specific cellular components or processes.
Development of High-Throughput Screening Methodologies Utilizing DNP-PEG6-t-butyl Ester-based Probes
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology. bioglyco.comspringernature.comnih.gov DNP-PEG6-t-butyl ester-based probes could be instrumental in the development of novel HTS assays. For example, a competitive binding assay could be designed where the displacement of a fluorescently labeled DNP-PEG6-t-butyl ester probe from a target protein by a small molecule inhibitor results in a measurable change in fluorescence.
The immobilization of DNP-PEG6-t-butyl ester analogues onto solid surfaces, such as microarray slides or microtiter plates, could enable the screening of large compound libraries for binders to a particular target. bioglyco.com Techniques like surface plasmon resonance (SPR) or biolayer interferometry (BLI) could be employed to monitor these binding events in real-time and in a label-free manner. The development of such HTS platforms would significantly accelerate the identification of new ligands for DNP-binding proteins.
Theoretical and Computational Modeling of DNP-PEG6-t-butyl Ester Interactions
While experimental approaches are invaluable, theoretical and computational modeling can provide atomic-level insights into the interactions of DNP-PEG6-t-butyl ester with its biological targets. Future research in this area could employ molecular docking simulations to predict the binding poses of DNP-PEG6-t-butyl ester and its analogues within the binding sites of various proteins. These models can help to rationalize structure-activity relationships and guide the design of new variants with improved affinity and selectivity.
Molecular dynamics (MD) simulations can be used to study the conformational dynamics of both the probe and its protein target upon binding, providing a deeper understanding of the binding mechanism and the stability of the resulting complex. Furthermore, quantum mechanical (QM) calculations could be utilized to investigate the electronic structure of the DNP moiety and its role in mediating specific interactions with amino acid residues in the binding pocket. The integration of these computational methods with experimental data will be crucial for a comprehensive understanding of the molecular basis of DNP-PEG6-t-butyl ester recognition.
Q & A
Q. What is the role of DNP-PEG6-t-butyl ester in PROTAC design, and how should researchers integrate it into experimental workflows?
DNP-PEG6-t-butyl ester acts as a PEG-based linker in Proteolysis-Targeting Chimeras (PROTACs), connecting the target-binding ligand to the E3 ubiquitin ligase-recruiting moiety. Its hydrophilic PEG spacer enhances solubility and pharmacokinetics, critical for cellular uptake. To design experiments:
- Synthesis Validation : Confirm linker integrity via HPLC or mass spectrometry after conjugation steps .
- Functional Testing : Use cell-based assays (e.g., Western blot) to verify target protein degradation efficiency .
- Control Experiments : Include negative controls (e.g., PROTACs without the linker) to isolate the linker’s contribution to degradation efficacy .
Q. How can researchers ensure reproducibility in synthesizing DNP-PEG6-t-butyl ester conjugates?
Reproducibility requires strict control of:
- Reaction Conditions : Monitor temperature, pH, and stoichiometry during conjugation. For example, excess PEG linker (1.5–2 molar equivalents) minimizes unreacted ligands .
- Purification Methods : Use size-exclusion chromatography or dialysis to remove unreacted components. Purity ≥95% (by HPLC) is recommended for biological assays .
- Batch Documentation : Record lot-specific data (e.g., solubility, stability) to identify variability sources .
Q. What characterization techniques are essential for validating DNP-PEG6-t-butyl ester-based compounds?
Key methodologies include:
- Spectroscopic Analysis : NMR (¹H, ¹³C) to confirm PEG spacer integrity and t-butyl ester deprotection .
- Chromatography : Reverse-phase HPLC to assess purity and stability under physiological conditions (e.g., PBS buffer, 37°C) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and conjugation efficiency .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for DNP-PEG6-t-butyl ester conjugation using statistical experimental design?
Apply the Taguchi Method to systematically evaluate parameters:
- Control Factors : Catalyst concentration, temperature, and molar ratio .
- Orthogonal Arrays : Design experiments to test interactions between factors with minimal runs (e.g., L9 array for 4 factors at 3 levels) .
- ANOVA Analysis : Prioritize factors by contribution (%) to reaction yield. For example, catalyst concentration may account for >70% variability in PROTAC synthesis . Example optimization table:
| Parameter | Optimal Level | Contribution (%) |
|---|---|---|
| Catalyst conc. | 1.5 mM | 77.5 |
| Temperature | 25°C | 12.3 |
| Molar ratio | 2:1 | 8.2 |
Q. How should researchers address contradictory data in PROTAC degradation assays involving DNP-PEG6-t-butyl ester?
Contradictions (e.g., variable degradation efficiency across cell lines) require:
- Source Analysis : Check batch-to-batch linker stability or cell-specific E3 ligase expression .
- Dose-Response Curves : Use IC₅₀ values to compare potency and identify outliers .
- Statistical Validation : Apply Student’s t-test (for paired samples) or ANOVA (for multi-group comparisons) to assess significance (p < 0.05) .
Q. What statistical approaches are appropriate for analyzing time-dependent degradation kinetics of DNP-PEG6-t-butyl ester-based PROTACs?
- Nonlinear Regression : Fit data to a first-order kinetics model: ln([Protein]₀/[Protein]ₜ) = kt, where k is the degradation rate constant .
- Survival Analysis : Kaplan-Meier curves to compare degradation half-lives across PROTAC variants .
- Error Propagation : Calculate confidence intervals for kinetic parameters using Monte Carlo simulations .
Methodological Guidelines
- Data Presentation : Follow IUPAC guidelines for chemical formulas and SI units (e.g., "µM" for concentration) .
- Ethical Reporting : Disclose batch variability and negative results to avoid publication bias .
- Literature Synthesis : Use PICOT frameworks to structure research questions (Population: target protein; Intervention: PROTAC design; Comparison: linker variants; Outcome: degradation efficiency; Time: kinetic analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
